molecular formula C15H20O4 B173858 (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 122225-33-6

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B173858
CAS No.: 122225-33-6
M. Wt: 264.32 g/mol
InChI Key: TWMRLCPQQCHIBH-GFCCVEGCSA-N
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Description

®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is an organic compound that features a benzyl group, a tert-butoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of functional groups and subsequent reactions to introduce the desired substituents. One common method involves the use of di-tert-butyl dicarbonate to introduce the tert-butoxy group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in solvents like acetonitrile or tetrahydrofuran .

Industrial Production Methods

Industrial production of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid may involve large-scale synthesis using flow microreactor systems to ensure efficient and controlled reactions. These systems allow for precise temperature and reaction time control, which is crucial for maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Benzyl-4-(methoxy)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.

    ®-2-Benzyl-4-(ethoxy)-4-oxobutanoic acid: Features an ethoxy group in place of the tert-butoxy group.

Uniqueness

®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of the bulky tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMRLCPQQCHIBH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544387
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122225-33-6
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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